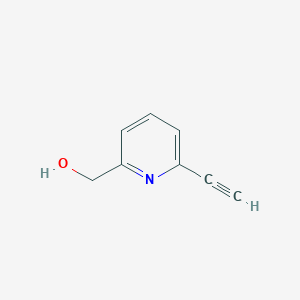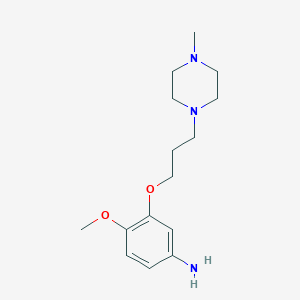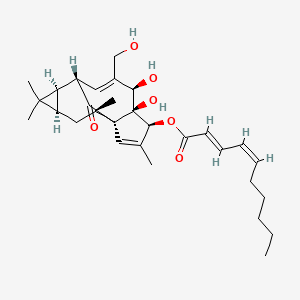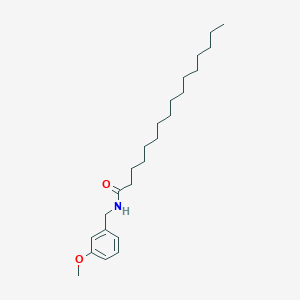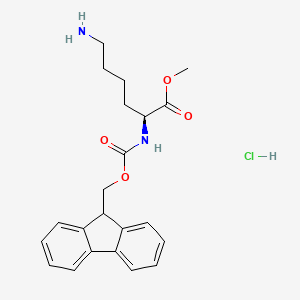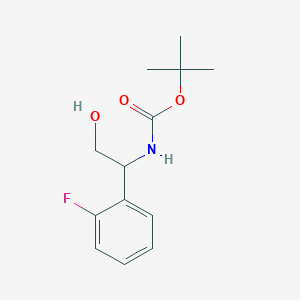![molecular formula C29H18Br2 B3030019 5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene CAS No. 854952-90-2](/img/structure/B3030019.png)
5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene
Übersicht
Beschreibung
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is a chemical compound with the molecular formula C29H18Br2. It is known for its unique structure, which includes two bromine atoms and two phenyl groups attached to a benzo[c]fluorene core. This compound is often used in materials science and organic electronics due to its interesting electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-diphenyl-7H-benzo[c]fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Reduction Reactions: Hydrogenated derivatives with the bromine atoms replaced by hydrogen
Wissenschaftliche Forschungsanwendungen
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Research: Utilized as a precursor for the synthesis of various functionalized derivatives for studying reaction mechanisms and developing new materials
Wirkmechanismus
The mechanism of action of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene is primarily related to its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The compound interacts with molecular targets through π-π interactions and halogen bonding, which are crucial for its function in organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Diphenyl-7H-benzo[c]fluorene: Lacks the bromine atoms, resulting in different electronic properties.
5,9-Dichloro-7,7-diphenyl-7H-benzo[c]fluorene: Contains chlorine atoms instead of bromine, leading to variations in reactivity and electronic behavior.
5,9-Diiodo-7,7-diphenyl-7H-benzo[c]fluorene: Contains iodine atoms, which affect the compound’s electronic properties and reactivity differently compared to bromine
Uniqueness
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is unique due to the presence of bromine atoms, which provide distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of advanced materials for organic electronics .
Eigenschaften
IUPAC Name |
5,9-dibromo-7,7-diphenylbenzo[c]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2/c30-21-15-16-24-25(17-21)29(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-18-27(31)22-13-7-8-14-23(22)28(24)26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOKACQQFORURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



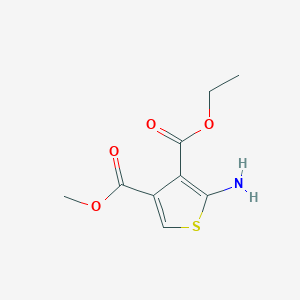
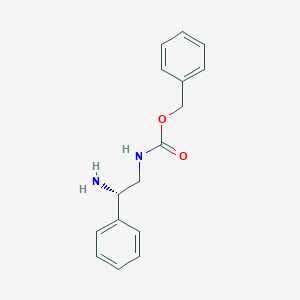
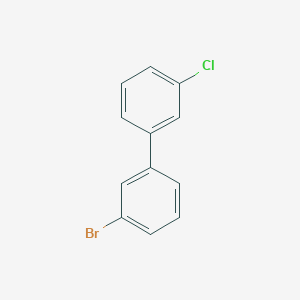
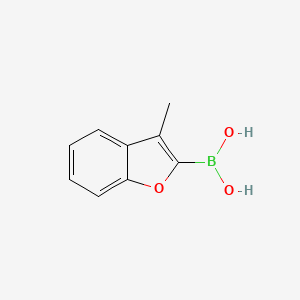
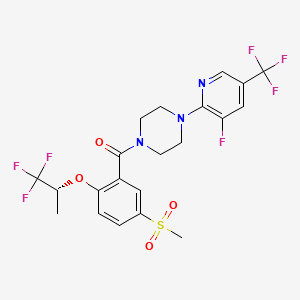
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
